molecular formula C12H15N5O3S3 B4234263 N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide

N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide

Cat. No. B4234263
M. Wt: 373.5 g/mol
InChI Key: MRTHCLZKTNPDFX-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as ATB-346 and is a promising candidate for the treatment of various inflammatory conditions.

Mechanism of Action

ATB-346 is a prodrug that is converted to its active form, H2S-ATB-346, in the presence of hydrogen sulfide (H2S). H2S-ATB-346 has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. In addition, H2S-ATB-346 has been shown to activate the Nrf2 pathway, which is responsible for the production of antioxidant enzymes. These mechanisms of action contribute to the potent anti-inflammatory and antioxidant effects of ATB-346.
Biochemical and Physiological Effects:
ATB-346 has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory conditions. It has been shown to reduce the production of inflammatory prostaglandins and cytokines, as well as reduce the infiltration of immune cells into inflamed tissues. In addition, ATB-346 has been shown to have antioxidant effects, which may contribute to its protective effects in certain diseases.

Advantages and Limitations for Lab Experiments

ATB-346 has several advantages for lab experiments. It is a highly potent and selective inhibitor of COX enzymes, which makes it a useful tool for studying the role of COX enzymes in various biological processes. In addition, the prodrug nature of ATB-346 allows for controlled release of the active compound, which may be useful for studying the pharmacokinetics and pharmacodynamics of the compound.
One limitation of ATB-346 is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the prodrug nature of ATB-346 may complicate the interpretation of results in certain experiments.

Future Directions

There are several future directions for the study of ATB-346. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of ATB-346 in humans, which may provide valuable information for the development of clinical trials. In addition, the potential applications of ATB-346 in the treatment of various inflammatory conditions and cancers should be further explored. Finally, the development of novel derivatives of ATB-346 with improved properties may lead to the development of more effective treatments for these diseases.

Scientific Research Applications

ATB-346 has been studied extensively for its potential applications in various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory effects and is a promising candidate for the treatment of these conditions. In addition, ATB-346 has been shown to have potential applications in the treatment of certain cancers, such as pancreatic cancer.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S3/c1-2-9(21-12-17-16-11(13)22-12)10(18)15-7-3-5-8(6-4-7)23(14,19)20/h3-6,9H,2H2,1H3,(H2,13,16)(H,15,18)(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTHCLZKTNPDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide
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N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide
Reactant of Route 3
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N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide
Reactant of Route 4
N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide
Reactant of Route 5
Reactant of Route 5
N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide
Reactant of Route 6
N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanamide

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